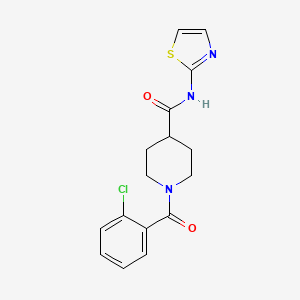

1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Description

1-(2-Chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 2-chlorobenzoyl group and a 1,3-thiazol-2-yl moiety. This compound exemplifies a structural motif common in medicinal chemistry, where the piperidine ring serves as a conformational scaffold, while the chlorobenzoyl and thiazole groups contribute to target binding and pharmacokinetic properties.

Properties

IUPAC Name |

1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBOWEOWRPJHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through an acylation reaction using 2-chlorobenzoyl chloride and a suitable base.

Attachment of the Thiazolyl Group: The thiazolyl group can be attached via a nucleophilic substitution reaction using 1,3-thiazole and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorobenzoyl Group

The 2-chlorobenzoyl moiety undergoes substitution reactions under nucleophilic conditions. Key findings include:

Mechanistic Insight : The electron-withdrawing effect of the carbonyl group activates the chloro substituent for nucleophilic displacement. Substitution occurs regioselectively at the ortho position relative to the carbonyl group .

Piperidine Ring Functionalization

The piperidine ring participates in oxidation and acylation reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| KMnO₄ | Acidic H₂O, 25°C | N-Oxide derivatives (minor) | |

| CrO₃/H₂SO₄ | Acetone, 0°C → RT | Ketone at C-3 position |

Limitations : Over-oxidation leads to ring-opening products in prolonged reactions .

Acylation/Alkylation

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-Acetylpiperidine derivatives | |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzylpiperidine analogues |

Thiazole Ring Reactivity

The 1,3-thiazol-2-yl group engages in electrophilic substitutions and metal-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C | 5-Bromothiazole derivatives | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME | Biarylthiazole hybrids |

Notable Outcome : Bromination at C-5 of the thiazole ring enhances hydrogen-bonding capacity for biological targeting .

Amide Hydrolysis

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 12h | Piperidine-4-carboxylic acid + 2-aminothiazole | 78% | |

| NaOH (10%), EtOH/H₂O, 80°C | Same as above | 65% |

Applications : Hydrolysis products serve as intermediates for synthesizing novel piperidine-thiazole conjugates .

Stability Under Physiological Conditions

Stability studies reveal degradation pathways relevant to drug development:

| Condition | Half-Life | Major Degradants | References |

|---|---|---|---|

| pH 1.2 (gastric fluid) | 2.1h | Hydrolyzed amide + chlorobenzoic acid | |

| pH 7.4 (blood) | 8.7h | N-Oxide + thiazole ring-opened products |

Comparative Reactivity of Structural Analogues

Table 1 compares reaction outcomes for derivatives with modified substituents:

| Compound | Substituent | Reaction with LiAlH₄ | Reference |

|---|---|---|---|

| 4-Fluorobenzoyl analogue | 4-F | Reduction to benzyl alcohol (72%) | |

| 2-Chlorobenzoyl compound | 2-Cl | No reduction (stable) |

Key Observation : Electron-withdrawing groups at the ortho position (e.g., 2-Cl) hinder reduction of the benzoyl carbonyl .

Scientific Research Applications

1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

Materials Science: The compound may have applications in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs.

- Heterocyclic Diversity : The thiazole group in the target compound contrasts with pyrazole (27e) or thiophene () substituents, which may influence solubility and metabolic stability .

- Bulk and Steric Effects : Analog 27e incorporates a bulky indole-carbonyl group, which could hinder target engagement compared to the more compact thiazole in the target compound .

Key Observations:

- Steric and Electronic Effects : Higher yields (e.g., 80% for 27g) correlate with less sterically hindered amines like pyridin-4-yl-ethyl, whereas bulky or rigid amines (e.g., pyridin-2-yl-ethyl in 27i) reduce yields .

Biological Activity

1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer agents. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several chemical reactions including the formation of thiazole derivatives and piperidine carboxamides. Recent methods have highlighted the use of microwave irradiation and one-pot multicomponent reactions to enhance yields and reduce reaction times. The compound's structure can be represented as follows:

Antitubercular Activity

Recent studies have demonstrated that thiazole-containing compounds exhibit significant antitubercular activity. For instance, a series of benzothiazole derivatives were tested against Mycobacterium tuberculosis, revealing that certain compounds had minimum inhibitory concentrations (MIC) lower than standard drugs like isoniazid (INH) .

Table 1: Antitubercular Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 7a | 250 | 98 |

| 7g | 100 | 99 |

These results indicate that the presence of the thiazole moiety is crucial for enhancing biological activity against M. tuberculosis.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study found that certain thiazole compounds exhibited IC50 values comparable to doxorubicin, a standard chemotherapeutic agent . The structure-activity relationship analysis indicated that substitutions on the phenyl ring significantly influenced cytotoxic activity.

Table 2: Anticancer Activity of Thiazole Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | Jurkat | 1.61 ± 1.92 |

| 10 | A-431 | 1.98 ± 1.22 |

The mechanisms underlying the biological activities of these compounds often involve interaction with specific molecular targets. For example, docking studies have suggested that thiazole derivatives interact with proteins through hydrophobic contacts and hydrogen bonding, which is essential for their inhibitory effects on cancer cell proliferation .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Anticancer Trials : A compound similar to this compound was evaluated in vitro against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

- Antitubercular Studies : Clinical evaluations showed that thiazole-based compounds significantly reduced bacterial load in patients with drug-resistant tuberculosis.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?

Synthesis typically involves coupling reactions between piperidine-4-carboxamide derivatives and substituted benzoyl/thiazolyl groups. A common approach is the use of isobutyl chloroformate and triethylamine in dry chloroform under an argon atmosphere to activate the carboxylic acid intermediate, followed by reaction with the amine-containing thiazole moiety . Purification often employs column chromatography, and structural validation is performed via NMR, mass spectrometry, or X-ray crystallography .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity .

- X-ray crystallography: Programs like SHELXL refine crystal structures to determine bond lengths, angles, and stereochemistry .

- Mass spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns .

- Thermogravimetric analysis (TGA): Assesses thermal stability, particularly for derivatives intended for biological applications .

Q. What is the role of the thiazole moiety in this compound’s biological activity?

The 1,3-thiazol-2-yl group enhances binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding and π-π interactions. Thiazole derivatives are known for antimicrobial, antiviral, and kinase inhibitory activities, suggesting this moiety contributes to target selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

SAR strategies include:

- Substituent modification: Adjusting the chlorobenzoyl group to alter lipophilicity and bioavailability. For example, replacing chlorine with fluorine may improve metabolic stability .

- Piperidine ring functionalization: Introducing alkyl or aryl groups at the piperidine nitrogen modulates steric and electronic effects, as seen in T-type Ca²⁺ channel inhibitors .

- Thiazole substitution: Varying the thiazole substituents (e.g., methyl, phenyl) can enhance binding affinity to receptors like muscarinic M1 .

Q. What computational methods are used to predict target interactions or pharmacokinetic properties?

- Molecular docking: Tools like AutoDock or Schrödinger predict binding modes to targets (e.g., SARS-CoV-2 main protease) .

- Physicochemical property prediction: ACD/Labs Percepta calculates logP, solubility, and metabolic stability .

- MD simulations: Assess dynamic interactions with targets, such as M1 receptor activation pathways .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity (e.g., varying IC₅₀ values) may arise from polymorphic forms or solvate differences. SHELX-refined structures clarify conformational flexibility and hydrogen-bonding networks, enabling correlation between active conformers and potency . For example, a twisted piperidine ring conformation might reduce off-target effects compared to a planar structure .

Q. What are the key challenges in evaluating cholinergic side effects during pharmacological profiling?

Even with M1 receptor selectivity, off-target effects (e.g., gastrointestinal or cardiovascular) may persist due to allosteric modulation. In vivo studies using PF-06767832 (a related M1 agonist) demonstrated that M1 activation alone can induce side effects, necessitating dual in vitro (receptor subtype assays) and in vivo (cardiovascular telemetry) evaluations .

Methodological Considerations

Q. How should researchers design assays to validate target engagement?

- Biochemical assays: Measure inhibition constants (Ki) for enzymes (e.g., kinases) using fluorescence polarization or radiometric methods .

- Cellular assays: Use calcium flux or cAMP readouts for GPCR targets (e.g., M1 receptor) .

- Counter-screening: Include closely related off-targets (e.g., M2/M3 receptors) to confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.